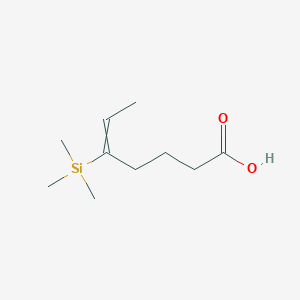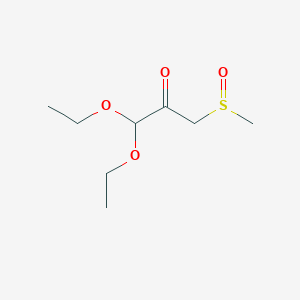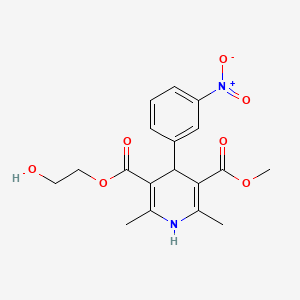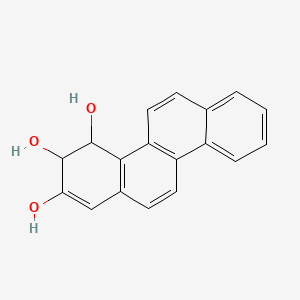![molecular formula C10H9N3S B14414889 4-[(E)-(Thiophen-2-yl)diazenyl]aniline CAS No. 82855-21-8](/img/structure/B14414889.png)
4-[(E)-(Thiophen-2-yl)diazenyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-(Thiophen-2-yl)diazenyl]aniline is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. The compound consists of a thiophene ring attached to an aniline moiety through an azo linkage, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(Thiophen-2-yl)diazenyl]aniline typically involves the diazotization of aniline followed by azo coupling with thiophene. The process begins with the nitrosation of aniline using nitrous acid, which is generated in situ from sodium nitrite and a strong acid such as hydrochloric acid. This reaction forms a diazonium salt intermediate. The diazonium salt then undergoes azo coupling with thiophene to yield the desired azo compound .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pH, and concentration of reagents. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-(Thiophen-2-yl)diazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-[(E)-(Thiophen-2-yl)diazenyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Widely used in the production of dyes and pigments due to its vibrant color and stability
Mecanismo De Acción
The mechanism of action of 4-[(E)-(Thiophen-2-yl)diazenyl]aniline involves its interaction with molecular targets through the azo linkage. The compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(E)-(Phenyldiazenyl)aniline]
- 4-[(E)-(Pyridin-2-yl)diazenyl]aniline
- 4-[(E)-(Benzothiazol-2-yl)diazenyl]aniline
Uniqueness
4-[(E)-(Thiophen-2-yl)diazenyl]aniline is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to other similar compounds.
Propiedades
Número CAS |
82855-21-8 |
|---|---|
Fórmula molecular |
C10H9N3S |
Peso molecular |
203.27 g/mol |
Nombre IUPAC |
4-(thiophen-2-yldiazenyl)aniline |
InChI |
InChI=1S/C10H9N3S/c11-8-3-5-9(6-4-8)12-13-10-2-1-7-14-10/h1-7H,11H2 |
Clave InChI |
YFRBHKJZUTWRSO-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)N=NC2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


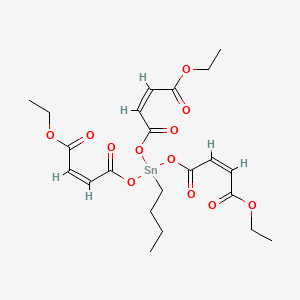

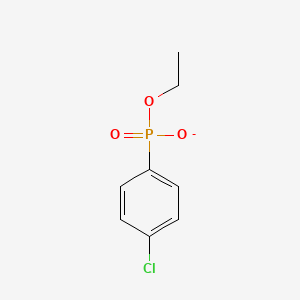
![[(3S,4S)-3-bromo-1,2,3,4-tetrahydrochrysen-4-yl] 2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetate](/img/structure/B14414831.png)


![3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5(2H)-ylidene]-3H-indole](/img/structure/B14414843.png)
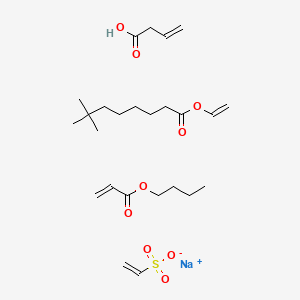

![2-{2-[4-(Benzyloxy)phenoxy]ethyl}-2H-1,2,3-triazole](/img/structure/B14414855.png)
